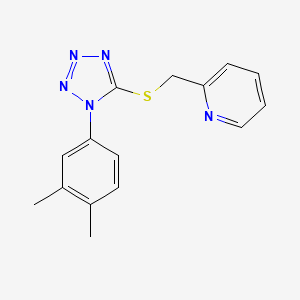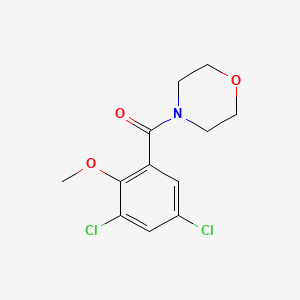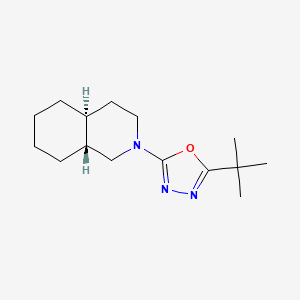
2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrazole-thio-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative reacts with a tetrazole-thio-methyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyridine
- 2-(((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine
- 2-(((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine
Uniqueness
2-(((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)methyl)pyridine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-11-6-7-14(9-12(11)2)20-15(17-18-19-20)21-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMSLIRBHMYKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Dimethoxy-4-((E)-{[3-(phenoxymethyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B5609429.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)
![4-(4-ethyl-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5609433.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5609445.png)
![N-(3-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5609447.png)

![{1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5609453.png)
![8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5609460.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5609469.png)
![METHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE](/img/structure/B5609474.png)

![4-({4-methyl-5-[1-(1H-pyrazol-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5609486.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609491.png)
